REACTION_CXSMILES
|
CO[CH:3]=[C:4]([CH2:7][NH:8][CH:9]=[O:10])[C:5]#[N:6].[C:11]([NH2:14])(=[NH:13])[CH3:12]>>[CH3:12][C:11]1[N:14]=[C:5]([NH2:6])[C:4]([CH2:7][NH:8][CH:9]=[O:10])=[CH:3][N:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC=C(C#N)CNC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is reacted at 25°C for 10 minutes
|
Duration
|
10 min
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is subjected to concentration at not higher than 40°C
|
Type
|
CUSTOM
|
Details
|
to give crystals
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Type
|
WASH
|
Details
|
The produced crystals are washed with 50 parts by volume of ethanol, whereby 24.8 parts of 2-methyl-4-amino-5-formylaminomethylpyrimidine
|
Type
|
CUSTOM
|
Details
|
is obtained as crystals (Purity: 93 %)
|
Type
|
CONCENTRATION
|
Details
|
The ethanol washing is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=N1)N)CNC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |